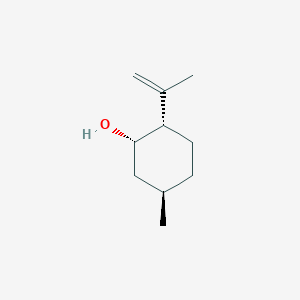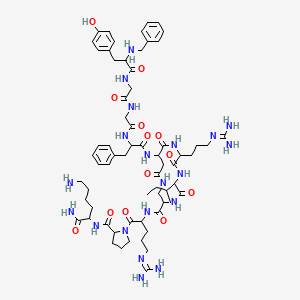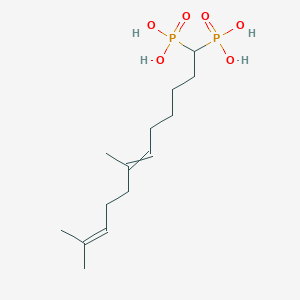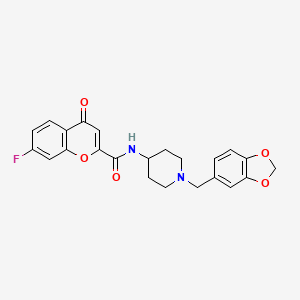
(+)-Neoisopulegol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Neoisopulegol is a naturally occurring monoterpene alcohol It is a chiral compound, meaning it has a non-superimposable mirror image This compound is found in various essential oils and is known for its pleasant minty aroma
準備方法
Synthetic Routes and Reaction Conditions: (+)-Neoisopulegol can be synthesized through the catalytic hydrogenation of (+)-isopulegone. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the carbon-carbon double bond without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the product. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although this compound is already a reduced form, further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, such as esterification with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of esters.
科学的研究の応用
(+)-Neoisopulegol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties. It is being investigated for its potential use in treating infections and inflammatory conditions.
Medicine: Due to its biological activities, this compound is being explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: In the fragrance industry, this compound is used as a flavoring agent and in the formulation of perfumes and cosmetics.
作用機序
(+)-Neoisopulegol is similar to other monoterpene alcohols such as menthol, isopulegol, and pulegone. it has unique properties that set it apart:
Menthol: While both compounds have a minty aroma, menthol is more widely used in medicinal and cosmetic products due to its cooling sensation.
Isopulegol: this compound is a hydrogenated form of isopulegol, making it more stable and less prone to oxidation.
Pulegone: Pulegone is a precursor to both isopulegol and this compound. It is more reactive and can undergo various chemical transformations to produce these compounds.
類似化合物との比較
- Menthol
- Isopulegol
- Pulegone
特性
CAS番号 |
29141-10-4 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
InChIキー |
ZYTMANIQRDEHIO-UTLUCORTSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |
正規SMILES |
CC1CCC(C(C1)O)C(=C)C |
密度 |
0.904-0.913 |
物理的記述 |
Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |
溶解性 |
slightly soluble in water; soluble in oils miscible (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)


![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)

![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)



![[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)
![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
